molecular formula C25H24N4O2 B2385937 1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-26-4

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Katalognummer: B2385937
CAS-Nummer: 548749-26-4
Molekulargewicht: 412.493
InChI-Schlüssel: WFXXSYWHTPLWAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound with potential pharmacological applications. Its structure combines elements of benzodiazepines and urea, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25_{25}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 548749-26-4

Anticonvulsant Activity

Research indicates that compounds related to benzodiazepines often exhibit anticonvulsant properties. A study highlighted the synthesis of various 1-disubstituted benzodiazepines, demonstrating significant anticonvulsant effects in animal models. For instance, compounds similar to our target compound showed effective median effective doses (ED50_{50}) in the PTZ (Pentylenetetrazol) test, indicating their potential in seizure management .

GABA Receptor Modulation

The biological activity of this compound may involve modulation of GABA (gamma-Aminobutyric acid) receptors. Compounds that bind to benzodiazepine sites on GABA receptors can enhance inhibitory neurotransmission, thereby providing anxiolytic and anticonvulsant effects. This mechanism is crucial for understanding the therapeutic potential of this compound .

The mechanism underlying the activity of this compound likely involves:

  • Binding Affinity : Interaction with GABAA_A receptors at specific binding sites.
  • Sodium Channel Blockade : Similar compounds have shown to block voltage-gated sodium channels (VGSCs), contributing to their anticonvulsant properties .
  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems beyond GABAergic pathways may also play a role.

Case Studies

Several studies have investigated the effects of benzodiazepine derivatives on seizure models:

StudyCompound TestedED50_{50} (mg/kg)Protective Index
Srivastava et al.8a (R = p-F)15.2>13 (PTZ)
Deng et al.1911.4 (MES), 31.7 (Sc-PTZ)53.6
Quan et al.17a39.4>31.6

These studies illustrate the promising anticonvulsant activity associated with similar chemical structures and highlight the potential for further research into our target compound's efficacy in treating seizure disorders .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits various biological activities, primarily as an anticonvulsant and receptor antagonist . Research indicates that derivatives of benzodiazepines can effectively modulate neurotransmitter systems, particularly through interactions with GABA receptors and other neuropeptide receptors.

Anticonvulsant Activity

A study highlighted the anticonvulsant potential of related benzodiazepine derivatives, demonstrating significant protection against induced seizures in animal models. The compound's structure allows it to interact with GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain .

Receptor Antagonism

The compound has been identified as a potent antagonist for gastrin/cholecystokinin (CCK)-B receptors. In vitro studies comparing its activity with other known antagonists showed that it effectively blocks receptor binding, suggesting potential therapeutic applications in treating gastrointestinal disorders .

Synthesis and Structural Insights

The synthesis of 1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea involves multi-step chemical reactions that utilize starting materials such as substituted phenyl ureas and benzodiazepine precursors. The structural configuration plays a critical role in its biological activity, with specific substituents impacting pharmacokinetics and receptor affinity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

  • Anticonvulsant Efficacy : Research demonstrated that certain derivatives provided significant protection against maximal electroshock-induced seizures (MES) at doses of 300 mg/kg .
  • Gastrin/CCK-B Receptor Studies : Comparative studies indicated that the compound's receptor-blocking properties were superior to those of its enantiomers and other known antagonists, suggesting a promising avenue for drug development targeting gastrointestinal disorders .

Eigenschaften

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-10-9-14-20(17(16)2)26-25(31)28-23-24(30)29(3)21-15-8-7-13-19(21)22(27-23)18-11-5-4-6-12-18/h4-15,23H,1-3H3,(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXXSYWHTPLWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.